molecular formula C11H11N3O B14118516 2-(6-Methoxypyridin-3-yl)pyridin-3-amine

2-(6-Methoxypyridin-3-yl)pyridin-3-amine

Cat. No.: B14118516
M. Wt: 201.22 g/mol
InChI Key: CHPRZLONUIGQEL-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)pyridin-3-amine is a heterocyclic compound featuring two pyridine rings connected by an amine group, with a methoxy group attached to one of the pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation of 6-methoxypyridine-3-amine with pyridine-3-carbaldehyde under acidic conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 6-methoxypyridine is coupled with a halogenated pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its high yield and mild reaction conditions, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, substituted pyridines, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal ions to form complexes that exhibit biological activity. These complexes can interact with bacterial proteins, leading to antimicrobial effects through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure with a methoxy group, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyridin-3-amine

InChI

InChI=1S/C11H11N3O/c1-15-10-5-4-8(7-14-10)11-9(12)3-2-6-13-11/h2-7H,12H2,1H3

InChI Key

CHPRZLONUIGQEL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=C(C=CC=N2)N

Origin of Product

United States

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